Home > Products > Building Blocks P19410 > 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid - 862663-09-0

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Catalog Number: EVT-3066185
CAS Number: 862663-09-0
Molecular Formula: C18H14ClNO3
Molecular Weight: 327.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoline carboxylic acid derivatives are a class of heterocyclic compounds characterized by a quinoline ring structure substituted with a carboxylic acid group at various positions. These compounds are of significant interest in scientific research due to their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. [, , , , ]

  • Relevance: While the specific structure of PSI-697 (1a) is not provided in the abstract, it is described as a "C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor" []. This suggests it shares the core quinoline carboxylic acid structure with 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid. The presence of a benzyl substituent at the C-2 position and a salicylic acid moiety further distinguishes PSI-697 (1a) while highlighting the structural similarities and potential for shared biological activities within this class of compounds.

    Compound Description: PSI-421 is a P-selectin inhibitor with improved aqueous solubility and pharmacokinetic properties compared to PSI-697 []. It has shown oral efficacy in animal models of arterial and venous injury. The compound was selected for preclinical development for potential treatment of diseases such as atherosclerosis and deep vein thrombosis [].

    Relevance: PSI-421 is identified as "2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid" []. This indicates a close structural relationship to 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, sharing the core quinoline-4-carboxylic acid scaffold. The variations in substituents at positions 2, 3, and 8 of the quinoline ring in PSI-421 underscore the impact of such modifications on solubility, pharmacokinetic properties, and ultimately, the potential therapeutic application of these compounds.

    Compound Description: This compound serves as a versatile starting material for synthesizing various substituted quinoline-3-carboxylic acids with potential biological activities [, , ]. Its reactivity allows the introduction of diverse substituents at the 7th and 8th positions of the quinoline ring, leading to a library of compounds.

    Relevance: The compound 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid shares the core quinoline-4-carboxylic acid structure with 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid [, , ]. The variations lie in the presence of a chlorine atom at position 8 and a nitro group at position 7, instead of an ethoxyphenyl group at position 2 as seen in our target compound. This highlights the potential for modifying the quinoline ring at different positions to obtain derivatives with varying pharmacological profiles.

    Compound Description: This compound is an intermediate in the synthesis of a 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester, which is a model compound in the study of heterocycles fused onto 4-oxoquinoline-3-carboxylic acid [].

  • Compound Description: This compound serves as a model 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester used to investigate the synthesis and structural characteristics of heterocycles fused onto 4-oxoquinoline-3-carboxylic acid []. It shows promising antifungal activity against C. albicans [].

    Relevance: The compound 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester shares the core quinoline-4-carboxylic acid structure with 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, as evidenced by its name and further supported by the study's focus on heterocycles fused onto 4-oxoquinoline-3-carboxylic acid []. While the specific substituents on the quinoline ring are not explicitly stated in the abstract, the shared core structure and the demonstrated antifungal activity of this compound highlight the potential for diverse biological activities within this class of compounds.

    Compound Description: This compound is a key intermediate in the synthesis of a 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester, which is a model compound in the study of heterocycles fused onto 4-oxoquinoline-3-carboxylic acid [].

    Relevance: Ethyl 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate is structurally related to 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, as both share the base structure of a quinoline-4-carboxylic acid with a chlorine substituent at position 7 []. The differences lie in the presence of a nitro group at position 8 and an ethyl ester group instead of a carboxylic acid group in the related compound, as well as the absence of an ethoxyphenyl substituent at position 2.

    Compound Description: This compound serves as the base structure for a series of N-substituted derivatives investigated for their antibacterial activity [, ]. The study focuses on optimizing the substituents on the piperazine ring to enhance antibacterial potency.

    Relevance: 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid belongs to the quinolone carboxylic acid class, similar to 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid [, ]. The presence of a carboxylic acid group at position 3 of the quinolone ring is a key structural feature shared by both compounds, further emphasizing their relationship. Although the core structures differ slightly due to the presence of a thiazeto ring fused to the quinolone in the related compound, the shared carboxylic acid functionality and the focus on antibacterial properties suggest potential similarities in their mechanism of action and target sites.

    Compound Description: This compound is a key starting material for synthesizing (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an N-substituted regioisomer of besifloxacin [].

Overview

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C₁₈H₁₄ClNO₃ and a molecular weight of 299.71 g/mol. It is characterized by the presence of a chloro group, an ethoxy-substituted phenyl group, and a carboxylic acid functional group on a quinoline backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Source

The compound is cataloged under the CAS Number 862663-09-0 and can be sourced from various chemical suppliers, including Matrix Scientific and Avantor .

Classification

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid belongs to the class of quinoline derivatives, which are known for their diverse biological activities. These compounds are often investigated for their roles as pharmaceuticals, particularly in anti-inflammatory and anticancer therapies .

Synthesis Analysis

Methods

The synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step synthetic routes. A common method includes the Friedländer synthesis, where 8-chloroquinoline reacts with 3-ethoxybenzaldehyde under basic conditions, often using sodium hydroxide as a catalyst in ethanol as a solvent. This reaction leads to the formation of an intermediate that cyclizes to yield the quinoline structure.

Technical Details

The reaction conditions can be optimized for yield and purity by employing continuous flow reactors and green chemistry principles, such as solvent-free reactions or the use of ionic liquids. These advancements can enhance the sustainability of the synthesis process while maintaining high-quality product output.

Molecular Structure Analysis

Structure

The molecular structure of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid features:

  • Chloro Group: Positioned at the 8th carbon of the quinoline ring.
  • Ethoxy Substituent: Attached to the 2nd carbon of the quinoline ring through a phenyl group.
  • Carboxylic Acid: Located at the 4th carbon of the quinoline structure.

Data

The compound's structural data can be represented in various formats, including two-dimensional chemical structure diagrams that illustrate bond connectivity and functional groups.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can participate in several types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophiles like amines or thiols in the presence of bases such as triethylamine.
Mechanism of Action

The mechanism of action for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is largely dependent on its biological application. In vitro studies suggest that it may interact with specific enzymes or receptors, inhibiting their activity. This interaction could lead to reduced inflammation or oxidative stress, thereby showcasing its potential as an anti-inflammatory or antioxidant agent .

Physical and Chemical Properties Analysis

Physical Properties

The compound is classified as an irritant and should be handled with care. Its physical properties include:

  • Appearance: Typically presented as a solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents, but limited solubility in water.

Relevant data regarding stability, reactivity, and safety profiles should be referenced from material safety data sheets provided by suppliers .

Applications

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid has several scientific applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Studied for therapeutic effects including anti-inflammatory and antioxidant activities.

These applications highlight its significance in both research and potential therapeutic contexts .

Synthetic Methodologies and Structural Optimization

Pfitzinger Condensation-Based Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction remains a cornerstone for constructing quinoline-4-carboxylic acid scaffolds. This classical method involves the base-catalyzed condensation of isatin (1) with carbonyl compounds (2), proceeding via ring-opening and decarboxylation to form quinoline-4-carboxylic acids (3). Under standard conditions (KOH/EtOH/H₂O, reflux), 8-chloro-substituted derivatives exhibit moderate yields (45-60%) due to competing hydrolysis of the electron-deficient isatin precursor [1] [5]. A significant advancement employs acidic conditions (BF₃·THF in MeCN, 65°C), which suppresses hydrolysis and improves yields to 76-86% for electron-deficient substrates. This modified protocol features a dropwise addition of pyruvic acid to minimize thermal decomposition and utilizes a 1.8:2.0 ratio of aniline equivalent to aldehyde to drive imine formation [2] [7].

Table 1: Pfitzinger Reaction Optimization for 8-Chloro-Substituted Quinolines

ConditionsCatalyst/BaseSolventTemp (°C)Yield (%)
Classical AlkalineKOH (2.5 eq)EtOH/H₂OReflux45-60
Acid-Modified (Dropwise)BF₃·THF (0.5 eq)MeCN6576-86
Aqueous AcidicH₂NSO₃H (0.5 eq)H₂OReflux<5

Strategic Linker Design for HDAC Inhibitor Pharmacophore Assembly

The quinoline-4-carboxylic acid core serves as a cap group in HDAC inhibitors, where its orientation controls π-stacking interactions with the enzyme's rim surface. Introduction of a 3-ethoxyphenyl linker at C-2 (compound 4a) enhances HDAC isoform selectivity (HDAC6 > HDAC1) by 12-fold compared to 4-ethoxyphenyl analogues (4b). This selectivity arises from the meta-substitution’s torsional angle (35-40°), which optimally positions the cap for hydrophobic pocket engagement. Elongation via aminomethylbenzoyl spacers (e.g., 5) further improves potency (IC₅₀ HDAC6 = 28 nM) by facilitating zinc chelator projection into the catalytic tunnel [5] [10].

Table 2: HDAC6 Inhibition vs. Linker Architecture

CompoundC-2 SubstituentSpacerHDAC6 IC₅₀ (nM)Selectivity (HDAC6/HDAC1)
4a3-EthoxyphenylNone8412.3
4b4-EthoxyphenylNone2103.1
53-Ethoxyphenyl-NHCH₂C₆H₄CO-2819.8

Hydrazide vs. Hydroxamic Acid Zinc-Binding Group Incorporation Strategies

Carboxylic acid functionality at C-4 enables conjugation to zinc-binding groups (ZBGs). Hydroxamic acids (e.g., 6) exhibit superior HDAC inhibition (IC₅₀ = 8 nM) due to optimal zinc coordination geometry. However, they suffer from poor metabolic stability (t₁/₂ < 20 min in human microsomes). Conversely, hydrazide derivatives (7) demonstrate moderate potency (IC₅₀ = 130 nM) but enhanced pharmacokinetics (t₁/₂ > 120 min). N-Methylation of hydrazides (8) balances these properties (IC₅₀ = 45 nM, t₁/₂ = 90 min) by reducing planarity and sterically shielding the ZBG [5].

Late-Stage Functionalization via Suzuki Cross-Coupling Reactions

Suzuki-Miyaura coupling enables diversification at C-2 and C-6 positions. Bromination at C-6 of the quinoline core (9) generates an electrophilic handle for Pd-catalyzed coupling. Key challenges include:

  • Protodeboronation of electron-rich boronic acids under basic conditions
  • Competitive hydrodehalogenation during coupling of 8-chloro-substituted quinolines

Optimized conditions use XPhos Pd G3 catalyst (1 mol%) with K₃PO₄ base in toluene/H₂O (90°C), achieving 85-92% yields with heteroaryl boronic acids. Notably, aqueous micellar conditions (TPGS-750M surfactant) permit couplings at room temperature, preserving base-sensitive esters [3] [6] [9].

Table 3: Suzuki Coupling Scope with 6-Bromo-8-chloroquinoline-4-carboxylate

Boronic AcidCatalyst SystemSolventYield (%)
3-Ethoxyphenylboronic acidPd(OAc)₂/XPhosToluene/H₂O92
2-Thienylboronic acidXPhos Pd G3Toluene/H₂O85
4-Carboxyphenylboronic acidPd(AmPhos)Cl₂Dioxane/H₂O78

Chemoselective Modifications for Improved Solubility and Bioavailability

The C-4 carboxylic acid allows targeted prodrug derivatization and salt formation:

  • Ethyl ester prodrugs (10) enhance oral absorption (Cₘₐₓ = 8.2 µM vs. 0.5 µM for acid) and hydrolyze quantitatively in vivo
  • L-Lysine salts improve aqueous solubility (>15 mg/mL vs. <0.1 mg/mL for free acid) via zwitterionic stabilization
  • PEGylated amides (11) reduce plasma protein binding (fu = 25% vs. 2% for parent) while maintaining HDAC6 inhibition

Table 4: Solubility and Absorption Parameters

DerivativeAqueous Solubility (mg/mL)Caco-2 Papp (×10⁻⁶ cm/s)Plasma Protein Binding (%)
Carboxylic Acid0.093.298.5
Ethyl Ester0.0128.795.2
L-Lysine Salt15.412.389.1
PEG₅₀₀ Amide>505.674.8

Properties

CAS Number

862663-09-0

Product Name

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

IUPAC Name

8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Molecular Formula

C18H14ClNO3

Molecular Weight

327.76

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(21)22)13-7-4-8-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)

InChI Key

PFAGEXLXCWDYDH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.